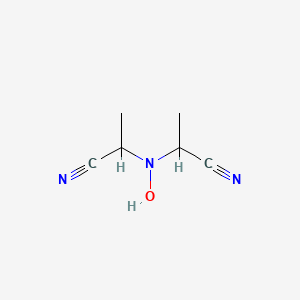![molecular formula C17H13N3OS B14136420 2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole CAS No. 88955-67-3](/img/structure/B14136420.png)
2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring and an oxadiazole ring. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole typically involves the formation of the oxadiazole ring followed by its attachment to the benzothiazole moiety. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or iodine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The benzothiazole moiety can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Benzothiazole Derivatives: Compounds with the benzothiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole apart is its dual functionality, combining the properties of both the oxadiazole and benzothiazole rings. This unique structure enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
88955-67-3 |
|---|---|
Formule moléculaire |
C17H13N3OS |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
5-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13N3OS/c1-11-18-16(21-20-11)10-12-6-8-13(9-7-12)17-19-14-4-2-3-5-15(14)22-17/h2-9H,10H2,1H3 |
Clé InChI |
VWQRXQAPYHVPCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)CC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


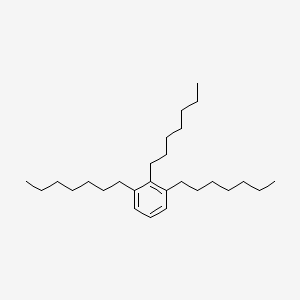
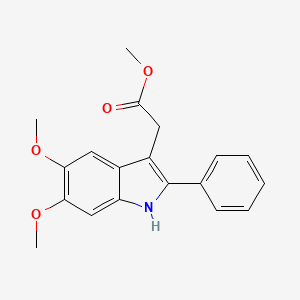

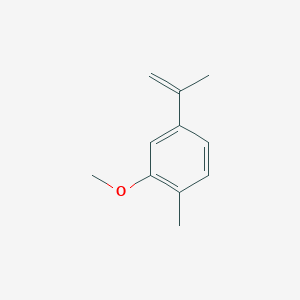
![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)
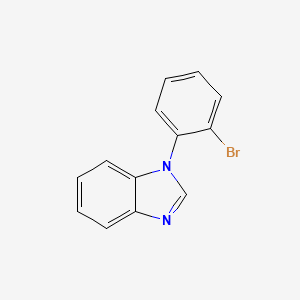
![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)


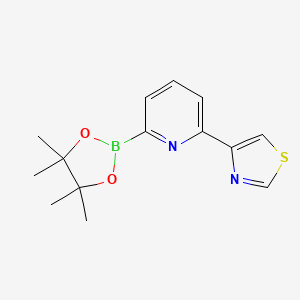
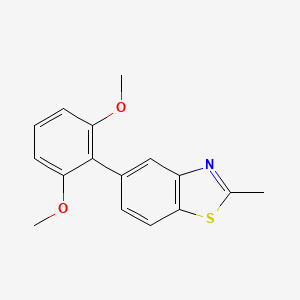
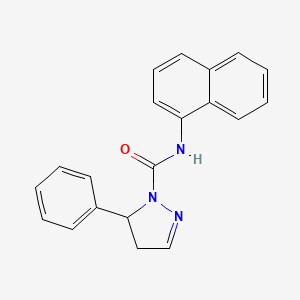
![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)
